molecular formula C13H19ClN2O2 B597280 (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217619-19-6

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B597280
CAS RN: 1217619-19-6
M. Wt: 270.757
InChI Key: BLKKIXMBFFDIOD-YDALLXLXSA-N
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Description

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, often referred to as BAPC-HCl, is an organic compound that has been used in a variety of scientific and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol and has a melting point of 156-158°C. BAPC-HCl has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanisms of action.

Scientific Research Applications

BAPC-HCl has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides, peptidomimetics, and amino acids. It has also been used in the synthesis of optically active compounds and in the preparation of chiral building blocks. In addition, BAPC-HCl has been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of natural products.

Mechanism of Action

The mechanism of action of BAPC-HCl is not well understood. However, it is believed that the compound acts as a chiral auxiliary, allowing for the asymmetric synthesis of compounds. It is also believed that the compound can act as a catalytic agent, allowing for the synthesis of compounds in a more efficient manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAPC-HCl are not well understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs. In addition, BAPC-HCl has been shown to have an effect on the activity of certain proteins, suggesting that it may have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using BAPC-HCl in lab experiments is its low cost and ease of use. The compound is readily available and can be easily synthesized. Furthermore, it is stable and can be stored for long periods of time. However, BAPC-HCl has some limitations. The compound has a low solubility in water and is not very soluble in organic solvents. In addition, the compound has a low melting point and can decompose at higher temperatures.

Future Directions

The potential future directions for BAPC-HCl include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and natural product synthesis. In addition, further research into the synthesis of optically active compounds and chiral building blocks using BAPC-HCl could lead to the development of more efficient and cost-effective methods. Finally, further research into the use of BAPC-HCl as a catalyst in the synthesis of compounds could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

BAPC-HCl is synthesized through a three-step process. The first step involves the reaction of 1-chloro-3-methylpyrrolidine with benzyl chloroformate, resulting in the formation of a 1-chloro-3-(benzyloxy)methylpyrrolidine intermediate. The intermediate is then reacted with sodium hydroxide and ammonium chloride, resulting in the formation of (S)-3-(benzyloxy)methylpyrrolidine. Finally, the (S)-3-(benzyloxy)methylpyrrolidine is reacted with hydrochloric acid to form BAPC-HCl.

properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKIXMBFFDIOD-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662651
Record name Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

CAS RN

1217619-19-6
Record name Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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